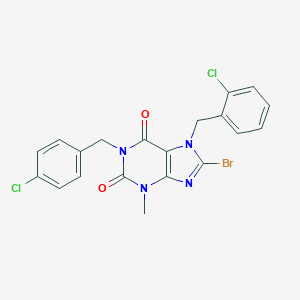
8-bromo-7-(2-chlorobenzyl)-1-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-7-(2-chlorobenzyl)-1-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C20H15BrCl2N4O2 and its molecular weight is 494.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 8-bromo-7-(2-chlorobenzyl)-1-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule belonging to the purine family. Its unique structure, characterized by multiple halogen substituents and a purine core, positions it as a significant candidate for various biological applications, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H15BrCl2N4O2, with a molecular weight of approximately 455.63 g/mol. The presence of bromine and chlorine atoms enhances its chemical reactivity and biological activity. The structural features include:
- Bromine at the 8-position : Influences nucleophilic substitution reactions.
- Chlorinated benzyl groups at the 2 and 4 positions : Affect electrophilic aromatic substitution reactions.
Structural Representation
| Feature | Description |
|---|---|
| Molecular Formula | C20H15BrCl2N4O2 |
| Molecular Weight | 455.63 g/mol |
| Key Functional Groups | Bromine, Chlorine, Purine core |
Anticancer Potential
Research indicates that purine derivatives exhibit significant anticancer activity by inhibiting key enzymes involved in cellular signaling pathways. The compound has shown promise in targeting various cancer types through mechanisms such as:
- Kinase Inhibition : Similar compounds have been found to inhibit kinases critical for cancer progression. For instance, studies on related purine derivatives have demonstrated their ability to disrupt cancer cell proliferation by targeting specific kinases like PI3K and AKT .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : By interfering with signaling pathways that regulate cell growth.
- Induction of Apoptosis : Flow cytometry studies have shown that related compounds can accelerate apoptosis in cancer cell lines .
Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Kinase inhibition | |
| Apoptosis Induction | Increased apoptosis in cancer cells |
Case Studies
- MCF Cell Line Study : In vitro studies using MCF (breast cancer) cell lines demonstrated that treatment with related purine derivatives resulted in significant apoptosis acceleration. The IC50 values indicated effective concentrations for inducing cell death .
- Tumor Growth Suppression : Animal studies revealed that administration of similar compounds led to reduced tumor growth in mice models suffering from induced tumors.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler purine derivatives. A general synthetic route may include:
- Formation of the Purine Core : Starting from basic purine structures.
- Substitution Reactions : Introducing bromine and chlorine substituents through electrophilic aromatic substitution.
- Final Modifications : Adjusting alkyl and aryl groups to enhance biological activity.
Propiedades
IUPAC Name |
8-bromo-7-[(2-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrCl2N4O2/c1-25-17-16(26(19(21)24-17)11-13-4-2-3-5-15(13)23)18(28)27(20(25)29)10-12-6-8-14(22)9-7-12/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCZZFRTPUZSKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N(C(=N2)Br)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrCl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














